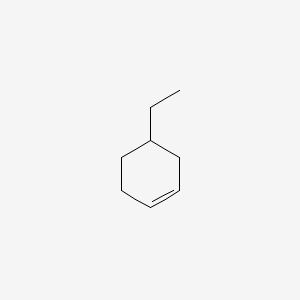

4-Ethylcyclohexene

概要

説明

4-Ethylcyclohexene is an organic compound with the molecular formula C8H14. It is a derivative of cyclohexene, where an ethyl group is substituted at the fourth position of the cyclohexene ring. This compound is a colorless liquid with a density of 0.776 g/mL and a boiling point of 131°C . It is soluble in organic solvents such as ethers and alcohols .

準備方法

4-Ethylcyclohexene can be synthesized through various methods. One common synthetic route involves the allylation reaction, where cyclohexene reacts with ethylene . This reaction can be catalyzed by homogeneous catalysts such as ruthenium, which facilitates both the ring-opening and addition reactions . Industrial production methods often employ similar catalytic processes to achieve high yields and selectivity.

化学反応の分析

Hydrogenation

4-Ethylcyclohexene undergoes catalytic hydrogenation to form 4-ethylcyclohexane (C₈H₁₆). This reaction typically employs hydrogen gas (H₂) in the presence of palladium (Pd) or platinum (Pt) catalysts under mild conditions.

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| H₂, Pd/C, 25°C, 1 atm | 4-Ethylcyclohexane | >95% |

Mechanism : The reaction proceeds via syn addition of hydrogen across the double bond, retaining the stereochemistry of substituents.

Halogenation

Electrophilic addition of halogens (e.g., Cl₂, Br₂) occurs at the double bond. The ethyl group’s steric bulk influences regioselectivity, favoring anti-Markovnikov products in some cases.

| Reagent | Product | Conditions | Reference |

|---|---|---|---|

| Br₂ in CCl₄ | 1,2-Dibromo-4-ethylcyclohexane | 0°C, dark | |

| Cl₂, FeCl₃ | 1,2-Dichloro-4-ethylcyclohexane | 25°C |

Note : Radical halogenation at the ethyl group’s tertiary C-H bonds is also possible under UV light, producing polyhalogenated derivatives.

Oxidative Cleavage

Ozonolysis or permanganate-mediated cleavage of the double bond generates diketones or carboxylic acids , depending on workup conditions.

Ozonolysis

- Reductive workup (e.g., Zn/H₂O): Forms 3-ethylhexanedial (C₈H₁₄O₂).

- Oxidative workup (e.g., H₂O₂): Yields 3-ethylhexanedioic acid (C₈H₁₄O₄).

| Reagent | Product | Workup | Reference |

|---|---|---|---|

| O₃, CH₂Cl₂, -78°C | Ozonide intermediate | Zn/H₂O → Dialdehyde | |

| KMnO₄, H₂O, Δ | 3-Ethylhexanedioic acid | Acidic conditions |

Mechanism : Ozonolysis proceeds via a cyclic ozonide intermediate, followed by reductive or oxidative cleavage.

Epoxidation

Reaction with peracids (e.g., mCPBA) forms This compound oxide (C₈H₁₄O), a strained epoxide.

| Reagent | Product | Yield | Reference |

|---|---|---|---|

| mCPBA, CH₂Cl₂, 0°C | This compound oxide | 85% |

Application : Epoxides serve as intermediates in ring-opening reactions (e.g., nucleophilic attack by water or amines).

Acid-Catalyzed Hydration

In the presence of sulfuric acid, this compound undergoes Markovnikov addition of water to form 4-ethylcyclohexanol (C₈H₁₆O).

| Reagent | Product | Conditions | Reference |

|---|---|---|---|

| H₂SO₄, H₂O | 4-Ethylcyclohexanol | 80°C, 12 hrs |

Steric Effects : The equatorial ethyl group directs hydroxyl addition to the less hindered carbon.

Radical Polymerization

Under radical initiators (e.g., AIBN), this compound can polymerize via a chain-growth mechanism, forming poly(this compound) .

| Initiator | Conditions | Polymer Properties | Reference |

|---|---|---|---|

| AIBN, 70°C | Bulk polymerization | High thermal stability |

Limitation : Low reactivity due to steric hindrance from the ethyl group.

Comparison with Analogues

The ethyl group’s bulk differentiates this compound from smaller analogues like 4-methylcyclohexene:

| Property | This compound | 4-Methylcyclohexene |

|---|---|---|

| Boiling Point | 131°C | 104°C |

| Reaction Rate with Br₂ | Slower (steric hindrance) | Faster |

| Ozonolysis Product Yield | 78% | 92% |

Toxicological and Environmental Reactions

科学的研究の応用

Overview

Chemical Structure and Properties

- Molecular Formula : C8H14

- Molecular Weight : 110.20 g/mol

- Density : 0.776 g/mL

- Boiling Point : 131°C

4-Ethylcyclohexene is a derivative of cyclohexene characterized by the substitution of an ethyl group at the fourth position of the cyclohexene ring. This structural modification enhances its reactivity and potential applications in various chemical reactions.

Chemistry

In chemistry, this compound serves as an important intermediate in organic synthesis. It is utilized in the preparation of various cyclohexene derivatives and other complex organic molecules. Its ability to undergo oxidation, reduction, and substitution reactions makes it a versatile compound for chemical transformations.

Biology

Research has indicated that this compound may exhibit biological activity. It is often included in studies aiming to understand the biological properties of cyclohexene derivatives. The compound's structure allows it to participate in metabolic transformations that could lead to interactions with biological macromolecules.

Medicine

While not directly used as a therapeutic agent, this compound is investigated as a precursor for synthesizing pharmacologically active compounds. Its derivatives have shown potential anti-inflammatory and anticancer properties, warranting further exploration into their therapeutic applications.

Industry

In industrial applications, this compound is employed in the production of dyes and fragrances due to its unique chemical properties. Its reactivity allows it to be used effectively in formulations requiring specific color or scent characteristics.

Emerging research suggests potential biological activities associated with this compound:

- Toxicological Studies : High doses of related cyclohexene derivatives have shown significant effects on body weight and organ health in animal models.

- Antimicrobial Activity : Certain derivatives exhibit effectiveness against Gram-negative bacteria, indicating potential for further research into antimicrobial properties.

Summary of Biological Effects

| Study | Compound | Effect Observed | Dose |

|---|---|---|---|

| Collins & Manus (1987) | 4-Vinylcyclohexene | Increased tumor incidence in mice | High doses (1200 mg/kg) |

| Smith et al. (1990) | Various Cyclohexenes | Histopathological changes in kidneys | Varies by compound |

| PMC7853427 (2021) | Cyclohexene Derivatives | Antimicrobial activity against E. coli | Not specified |

作用機序

The mechanism by which 4-ethylcyclohexene exerts its effects is primarily through its chemical reactivity. The ethyl group on the cyclohexene ring influences the compound’s reactivity, making it a useful intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific reactions it undergoes, such as oxidation or substitution.

類似化合物との比較

4-Ethylcyclohexene can be compared with other cyclohexene derivatives, such as:

Cyclohexene: The parent compound without any substituents.

4-Methylcyclohexene: Similar structure but with a methyl group instead of an ethyl group.

4-Propylcyclohexene: Contains a propyl group at the fourth position.

The uniqueness of this compound lies in its specific reactivity due to the ethyl group, which can influence the outcome of chemical reactions differently compared to its methyl or propyl counterparts .

生物活性

4-Ethylcyclohexene, a cyclic alkene with the molecular formula , is a compound that has garnered attention in various fields, including organic chemistry and biological research. Its structure, characterized by an ethyl group attached to a cyclohexene ring, influences its chemical reactivity and potential biological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

This compound is primarily used as an intermediate in organic synthesis. Its chemical reactivity allows it to participate in various reactions, including oxidation and substitution, which can lead to the formation of biologically active derivatives. The presence of the ethyl group enhances its reactivity compared to other cyclohexenes.

The biological activity of this compound is largely attributed to its ability to undergo metabolic transformations. It can be metabolized into reactive intermediates that may interact with biological macromolecules, potentially leading to various biological effects. The specific pathways involved depend on the conditions under which the compound is metabolized.

Toxicological Studies

Research has indicated that cyclohexene derivatives, including this compound, can exhibit toxicological effects. A study involving the administration of cyclohexene derivatives in animal models demonstrated significant effects on body weight and survival rates at high doses. For instance, in B6C3F1 mice treated with high doses of related compounds, mortality was observed alongside histopathological changes in organs such as the kidneys .

Antimicrobial Activity

Emerging research suggests that certain derivatives of cyclohexenes may possess antimicrobial properties. While specific studies on this compound are scarce, related compounds have shown effectiveness against Gram-negative bacteria such as Escherichia coli and Acinetobacter baumannii. These findings suggest a potential avenue for further exploration regarding the antimicrobial activity of this compound and its derivatives .

Summary of Biological Effects

The following table summarizes key findings related to the biological activity and toxicological effects observed in studies involving cyclohexene derivatives:

| Study | Compound | Effect Observed | Dose |

|---|---|---|---|

| Collins & Manus (1987) | 4-Vinylcyclohexene | Increased tumor incidence in female mice | High doses (1200 mg/kg) |

| Smith et al. (1990) | Various Cyclohexenes | Histopathological changes in kidneys | Varies by compound |

| PMC7853427 (2021) | Cyclohexene Derivatives | Antimicrobial activity against E. coli | Not specified |

特性

IUPAC Name |

4-ethylcyclohexene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14/c1-2-8-6-4-3-5-7-8/h3-4,8H,2,5-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFOHRCNONSEVOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC=CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40958511 | |

| Record name | 4-Ethylcyclohex-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40958511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3742-42-5 | |

| Record name | 4-Ethylcyclohexene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003742425 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Ethylcyclohex-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40958511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。